molecular formula C19H21ClN2O2 B5431316 2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide

2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide

Cat. No. B5431316
M. Wt: 344.8 g/mol
InChI Key: LGOCUXHOBDBLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as ABT-288, is a novel and potent dopamine D3 receptor antagonist. It was first synthesized by Abbott Laboratories in 2008 and has since gained attention for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, addiction, and Parkinson's disease.

Mechanism of Action

2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide acts as a selective antagonist at the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking the effects of dopamine at this receptor, this compound may modulate reward and motivation pathways, leading to potential therapeutic effects in addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce drug-seeking behavior in animal models of addiction, and to improve cognitive function in animal models of schizophrenia. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has several advantages as a research tool, including its high selectivity for the dopamine D3 receptor and its ability to modulate reward and motivation pathways. However, it also has limitations, including its potential for off-target effects and the need for further preclinical and clinical studies to establish its safety and efficacy.

Future Directions

There are several potential future directions for research on 2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide. One area of interest is its potential use in the treatment of addiction, particularly in combination with other therapies. Another area of interest is its potential use in the treatment of schizophrenia, where it may improve cognitive function and reduce negative symptoms. Further research is also needed to establish the safety and efficacy of this compound in humans, and to explore its potential use in other neurological disorders.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide involves a multistep process that begins with the reaction of 3-chloroaniline with 4-(4-morpholinyl)benzaldehyde to form the intermediate compound, 2-(3-chlorophenyl)-N-(4-formyl-4-morpholinyl)acetamide. This intermediate is then reduced with sodium borohydride to yield the final product, this compound.

Scientific Research Applications

2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have high selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward and motivation. This compound has been demonstrated to block the effects of addictive drugs, such as cocaine and nicotine, and may be useful in the treatment of addiction.

properties

IUPAC Name

2-(3-chlorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-3-1-2-16(12-17)13-19(23)21-14-15-4-6-18(7-5-15)22-8-10-24-11-9-22/h1-7,12H,8-11,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOCUXHOBDBLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.